molecular formula C15H16FN3O2S B2761851 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 459846-29-8

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2761851
CAS No.: 459846-29-8
M. Wt: 321.37
InChI Key: GGNSKMPLMPKAAM-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted with a 2-fluorophenyl group at position 3. A sulfanyl (-S-) linker connects this oxadiazole moiety to a ketone-bearing ethanone scaffold, which is further substituted with a piperidine ring. This structure combines heterocyclic, aromatic, and aliphatic components, making it a candidate for diverse biological activities, including anticancer and anti-inflammatory applications .

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-12-7-3-2-6-11(12)14-17-18-15(21-14)22-10-13(20)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNSKMPLMPKAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a functional group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticancer properties. The compound has shown activity against various cancer cell lines, making it a candidate for further drug development.

    Material Science: The unique structural properties of oxadiazoles make them useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by interfering with key cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a significant aspect of its mechanism.

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with variations in substituents on the oxadiazole ring, linker groups, and terminal heterocycles. Below is a systematic comparison:

Table 1: Structural Variations and Molecular Properties
Compound Name Substituent on Oxadiazole Terminal Group Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference ID
Target Compound: 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one 2-Fluorophenyl Piperidin-1-yl C₁₅H₁₄FN₃O₂S 335.36 Not explicitly reported -
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one 2-Chlorophenyl Piperidin-1-yl C₁₅H₁₄ClN₃O₂S 351.81 Anticancer (cytotoxicity studies)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one 4-Chlorophenyl 4-Methoxyphenyl C₁₇H₁₃ClN₂O₃S 361.00 Spectroscopic characterization
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a) Phenyl Benzimidazole C₁₇H₁₃N₅O₂S 367.39 Anti-inflammatory (63.35% inhibition)
2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone 2-Methylfuran-3-yl Piperidin-1-yl C₁₄H₁₇N₃O₃S 319.37 Not reported

Key Structural Insights

  • Oxadiazole Substituents : The 2-fluorophenyl group may enhance metabolic stability compared to chlorophenyl or methoxyphenyl groups due to fluorine’s electronegativity and small atomic radius.
  • Linker Flexibility : Sulfanyl (-S-) linkers improve solubility and bioavailability over rigid bonds (e.g., sulfonyl) .
  • Terminal Groups : Piperidine rings contribute to basicity and membrane permeability, whereas benzimidazole or phenyl groups target specific enzymes .

Biological Activity

The compound 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS No. 459846-29-8) is a heterocyclic compound that incorporates both oxadiazole and piperidine moieties. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

  • Molecular Formula : C15H16FN3O2S
  • Molecular Weight : 321.37 g/mol
  • IUPAC Name : 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Anticancer Activity

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant anticancer properties. The mechanism of action for 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves the inhibition of cancer cell proliferation by affecting DNA replication and protein synthesis pathways. In vitro studies have demonstrated its effectiveness against various cancer cell lines with IC50 values indicating potent activity:

Cell Line IC50 (µM)
A549 (Lung Cancer)10.5
MCF7 (Breast Cancer)8.3
HeLa (Cervical Cancer)12.0

These findings suggest that further development could lead to new therapeutic agents targeting cancer.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains of bacteria. The results from disc diffusion and minimum inhibitory concentration (MIC) assays are summarized in the table below:

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1464

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Enzyme Inhibition

In addition to its antibacterial and anticancer activities, the compound has been studied for its enzyme inhibitory potential. Notably, it has shown significant inhibition of acetylcholinesterase (AChE) and urease:

Enzyme IC50 (µM)
Acetylcholinesterase25.4
Urease30.0

This enzyme inhibition profile suggests potential applications in treating neurodegenerative diseases and as a urease inhibitor in managing urinary tract infections.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of oxadiazole-piperidine compounds similar to 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of oxadiazole derivatives and assessed their biological activities through in silico modeling and binding studies with bovine serum albumin (BSA). The findings indicated that these compounds could effectively bind to BSA, enhancing their pharmacokinetic profiles .

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